molecular formula C13H18O9 B7840966 beta-L-Arabinopyranose tetraacetate

beta-L-Arabinopyranose tetraacetate

Cat. No.: B7840966
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-WUHRBBMRSA-N
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Description

β-L-Arabinopyranose tetraacetate is a tetraacetylated derivative of L-arabinose, a pentose sugar. It is synthesized via acetylation of L-arabinose using acetic anhydride and sodium acetate, following methods analogous to those described for its D-enantiomer . Key physical properties include a melting point of ~97°C (mirroring the D-form) and a specific optical rotation of approximately +42.5° (chloroform), contrasting with the D-enantiomer’s [α]₂²D of -43.8° . The compound adopts a pyranose ring structure with acetyl groups at positions 1, 2, 3, and 4, which stabilize the molecule and enhance its solubility in organic solvents.

Properties

IUPAC Name

[(3S,4S,5R,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-WUHRBBMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Beta-L-arabinopyranose tetraacetate has been investigated for its potential as an anticancer agent. Recent studies have synthesized carbohydrate-based derivatives that exhibit selective cytotoxicity against various cancer cell lines.

  • Case Study : In a study evaluating the cytotoxic effects of carbohydrate derivatives, beta-L-arabinopyranose derivatives demonstrated significant activity against A549 human lung cancer cells and MCF7 breast cancer cells. Notably, one derivative (14α) showed comparable cytotoxicity to Cisplatin while being less toxic to normal cells, indicating its potential as a selective anticancer agent .

Glycosylation Reactions

This compound can participate in glycosylation reactions, which are crucial for the synthesis of glycosides and oligosaccharides. These reactions are fundamental in the development of glycosylated drugs and biologically active compounds.

  • Synthesis Example : A synthetic route involving this compound was used to create various glycosides. The tetraacetate form serves as an effective glycosyl donor due to its stability and reactivity under specific conditions. This has implications for creating complex carbohydrates used in drug development .

Biopolymer Degradation

The compound plays a role in the degradation of plant biopolymers, particularly those containing arabinofuranosyl linkages. Enzymes that act on these linkages can be studied using derivatives like this compound to understand their mechanisms better.

  • Research Insight : A study identified a novel β-l-arabinofuranosidase enzyme from Bifidobacterium longum, capable of utilizing β-l-arabinooligosaccharides derived from plant materials. This enzyme's activity suggests that this compound could be used as a substrate for further research into enzyme kinetics and biopolymer degradation .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structural properties allow for modifications that can enhance biological activity or target specificity.

  • Example Application : The compound can be modified to create analogs that may exhibit improved pharmacological properties or reduced toxicity profiles compared to existing drugs. Such modifications are essential in the development of new therapeutic agents aimed at treating various diseases .

Material Science

In material science, this compound can be utilized to develop biodegradable materials due to its carbohydrate nature. These materials can have applications in packaging and biomedical devices.

  • Research Findings : Studies have shown that polysaccharides derived from arabinose can form hydrogels and films with desirable mechanical properties, making them suitable for various applications in sustainable materials .

Data Summary Table

Application AreaDescriptionKey Findings/Case Studies
Anticancer ActivityPotential selective cytotoxicity against cancer cellsDerivative 14α showed similar efficacy to Cisplatin
Glycosylation ReactionsUsed as a glycosyl donor for synthesizing glycosidesEffective in creating complex carbohydrates
Biopolymer DegradationRole in understanding enzyme mechanisms for plant biopolymer degradationNovel enzyme identified from Bifidobacterium longum
Medicinal ChemistryScaffold for drug development with potential modificationsEnhancements in pharmacological properties possible
Material ScienceDevelopment of biodegradable materialsPolysaccharide-derived hydrogels with good mechanical properties

Mechanism of Action

The mechanism by which beta-L-arabinopyranose tetraacetate exerts its effects depends on its specific application. In enzymatic studies, it acts as a substrate for glycosidases, which cleave the glycosidic bond to release the aglycone. In drug delivery systems, the compound may interact with biological targets through specific molecular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

β-D-Glucopyranose Tetraacetate

  • Structure : Differs by an additional hydroxymethyl group (C6) in glucose.
  • Synthesis: Improved methods using 1-O-acylation strategies enhance yields for glucopyranose derivatives compared to arabinose analogs .
  • Applications : Used as a radiochemical purity standard ([¹⁸F]FDG testing) due to its stability .
  • Spectral Data: FT-IR shows methyl/methylene asymmetric stretches at 2959–2855 cm⁻¹, consistent with acetylated pyranoses .

Methyl Glycoside Derivatives (Tri- vs. Tetraacetates)

  • Methyl β-L-arabinopyranoside triacetate (compound 20 in ): Lacks one acetyl group, adopting a CE conformation.
  • Methyl α/β-D-galactopyranoside tetraacetates (compounds 22–23): The CA conformation in galactose derivatives influences their crystallinity and solubility. β-L-Arabinopyranose tetraacetate’s conformational flexibility may lower melting points relative to rigid CA conformers .

2-Deoxyhexopyranose Tetraacetates

  • 2-Deoxy-α-D-arabino-hexopyranose tetraacetate (CAS 16750-06-4): The absence of a C2 hydroxyl group reduces hydrogen bonding, lowering melting points (mp ~85–96°C) compared to β-L-arabinopyranose tetraacetate (mp 97°C) .
  • Applications: Deoxy-sugar derivatives are intermediates in antiviral drug synthesis, whereas arabinose tetraacetates are less explored in therapeutics .

Furanose vs. Pyranose Forms

  • β-D-Ribofuranose tetraacetate: The furanose ring (5-membered) confers distinct solubility (water-soluble) and reactivity compared to pyranose forms. Used in drug delivery systems due to enhanced bioavailability .

Thio-sugar Derivatives

  • 1-Thio-β-D-glucose tetraacetate: The substitution of oxygen with sulfur at the anomeric position alters electronic properties, enabling applications in bio-imaging and Maillard reaction inhibition .

Impact of Acetylation on Bioactivity

  • CUR/THC Derivatives: Tetraacetate analogs of curcumin (CUR) and tetrahydrocurcumin (THC) show negligible antiallergic activity due to blocked phenolic hydroxyls, underscoring the importance of free -OH groups for histamine inhibition . This contrasts with β-L-arabinopyranose tetraacetate, where acetylation may protect against metabolic degradation.
  • Antioxidant Activity: Acetylation reduces antioxidant capacity in phenolic glycosides (e.g., CUR monoglycosides), but non-phenolic tetraacetates (e.g., arabinose derivatives) may retain stability in oxidative environments .

Spectral and Physical Property Data

Compound Molecular Formula Melting Point (°C) [α]D (Solvent) Key IR Peaks (cm⁻¹) Applications
β-L-Arabinopyranose tetraacetate C₁₃H₁₈O₉ 97 +42.5 (chloroform) 2959 (C-H asym), 2855 (C-H sym) Organic synthesis, stabilizer
β-D-Glucopyranose tetraacetate C₁₄H₂₀O₉ 128–130 +50.1 (chloroform) Similar to arabinose Radiochemical standards
2-Deoxy-α-D-arabino-hexopyranose C₁₄H₂₀O₉ 85–86 -155.6 (acetone) N/A Antiviral intermediates
β-D-Ribofuranose tetraacetate C₁₃H₁₈O₉ N/A N/A N/A Drug delivery, biotechnology

Biological Activity

Beta-L-Arabinopyranose tetraacetate is a derivative of L-arabinose, a pentose sugar that plays a significant role in various biological processes. This compound has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for health and disease.

This compound is synthesized through acetylation of L-arabinopyranose. The reaction typically involves treating L-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is characterized by four acetyl groups attached to the hydroxyl groups of the sugar, enhancing its lipophilicity and potentially its biological activity.

Antimicrobial Properties

Research indicates that beta-L-arabinopyranose derivatives, including tetraacetate, exhibit antimicrobial properties. For instance, studies have shown that L-arabinose derivatives can inhibit the growth of various bacterial strains, including Burkholderia cenocepacia and Salmonella enterica, by interfering with their lipopolysaccharide (LPS) biosynthesis pathways . The mechanism involves the transfer of L-arabinose moieties to lipid A in LPS, which is crucial for bacterial viability.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Burkholderia cenocepacia1532 µg/mL
Salmonella enterica1816 µg/mL
Escherichia coli1264 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that this compound exhibited selective cytotoxicity against cancer cells while sparing non-malignant cells .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index
A549 (Lung)252.5
MCF7 (Breast)303.0
MRC-5 (Normal)60-

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : By modifying LPS structure in bacteria, this compound disrupts cell wall integrity, leading to cell lysis .
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through mitochondrial pathways, leading to programmed cell death without affecting normal cells significantly .

Case Studies

  • Study on Antibacterial Activity : A study conducted on Burkholderia cenocepacia demonstrated that this compound could restore susceptibility to polymyxin B in resistant strains by modifying their LPS .
  • Evaluation in Cancer Therapy : Another case study highlighted the selective cytotoxicity of this compound against multiple cancer cell lines while showing minimal effects on normal human lung cells .

Preparation Methods

Reaction Conditions and Procedure

In a representative protocol, 50 g of L-arabinose is suspended in 800 mL of pyridine under vigorous stirring. Acetic anhydride (270 g) is added gradually to maintain a controlled exotherm, resulting in a pale yellow, homogeneous solution. The reaction proceeds at room temperature for 12–18 hours, ensuring complete peracetylation. Quenching with methanol (100 mL) neutralizes excess acetic anhydride, followed by solvent removal under reduced pressure. The resultant oily residue is dissolved in dichloromethane (500 mL) and sequentially washed with 1 M hydrochloric acid (200 mL) and saturated sodium bicarbonate (200 mL) to remove residual pyridine and acetic acid. Drying over anhydrous sodium sulfate and subsequent vacuum distillation yields 126 g of crude β-L-arabinopyranose tetraacetate as a yellow oil.

Precursor Sourcing: L-Arabinose Extraction from Sugar Beet Pulp

The industrial-scale production of β-L-arabinopyranose tetraacetate relies on cost-effective sourcing of L-arabinose, predominantly derived from sugar beet pulp. A patented continuous process (GB2408262A) eliminates chromatographic steps while achieving high-purity L-arabinose.

Alkaline Extraction and Hydrolysis

Sugar beet pulp is treated with hot aqueous calcium hydroxide (pH 11, 90–95°C) to solubilize araban polysaccharides. Subsequent carbon dioxide precipitation removes calcium pectinates, followed by ultrafiltration (5–30 kDa membrane) to concentrate the araban extract. Acid hydrolysis with sulfuric acid (7–8 wt%, 93–97°C, 1 hour) cleaves araban into monomeric L-arabinose, which is neutralized, ultrafiltered, and crystallized to ≥98% purity.

Table 1: Key Parameters for L-Arabinose Production from Sugar Beet Pulp

ParameterOptimal RangeImpact on Yield/Purity
Alkali extraction pH10–12Maximizes araban solubility
Hydrolysis acid concentration7–8 wt% H₂SO₄Balances hydrolysis rate and degradation
Ultrafiltration MWCO5,000–30,000 DaRemoves polysaccharide impurities

Alternative Synthetic Routes

ChemicalBook lists three synthetic routes for β-L-arabinopyranose tetraacetate, though detailed protocols are sparingly disclosed in non-patent literature. Mechanochemical approaches, analogous to β-L-glucose pentaacetate synthesis (e.g., ball milling with sodium acetate at −15°C), remain unexplored for this compound but present a potential avenue for solvent-free acetylation .

Q & A

Q. What are the established synthetic protocols for beta-L-Arabinopyranose tetraacetate, and how are key parameters (e.g., optical rotation, melting point) validated?

this compound is synthesized via acetylation of L-arabinose using acetic anhydride and sodium acetate. Critical characterization includes measuring optical rotation (e.g., αα ²²D values between +42.5° to +50.7° in chloroform) and melting point analysis (e.g., 96–97°C for crystalline products). These parameters are cross-referenced with literature data to confirm enantiomeric purity and structural integrity .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To resolve acetyl group positions and anomeric configurations.
  • Thin-Layer Chromatography (TLC) : For monitoring reaction progress and purity using standards like 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose .
  • Polarimetry : To verify optical rotation values against established benchmarks .

Q. How does this compound interact with enzymes in carbohydrate metabolism studies?

The compound acts as a substrate for glycosidases and transferases, enabling studies on enzymatic specificity. Researchers use kinetic assays (e.g., Michaelis-Menten analysis) to quantify enzyme activity and inhibition, with results cross-validated via HPLC or mass spectrometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported optical rotation values for this compound across studies?

Discrepancies may arise from solvent polarity (e.g., chloroform vs. methanol) or impurities. To address this:

  • Standardize solvent systems and concentrations during polarimetry.
  • Validate purity via orthogonal methods (e.g., NMR coupling with TLC).
  • Compare data against enantiomerically pure reference samples .

Q. How can synthetic yields of this compound be optimized while minimizing side products?

Optimization strategies include:

  • Catalyst Screening : Testing alternatives to sodium acetate (e.g., pyridine or DMAP).
  • Temperature Control : Maintaining reaction temperatures below 100°C to prevent acetyl group migration.
  • Purification Techniques : Using flash chromatography or recrystallization to isolate the desired isomer from mixtures (e.g., arabinofuranose vs. arabinopyranose derivatives) .

Q. What are the cytotoxic thresholds of this compound in cell-based assays, and how do researchers mitigate false positives?

Cytotoxicity is concentration-dependent, with thresholds typically >100 µM in mammalian cell lines. To minimize false positives:

  • Include solvent controls (e.g., DMSO) to rule out vehicle toxicity.
  • Use orthogonal viability assays (e.g., MTT, ATP luminescence).
  • Pre-treat cells with antioxidants if reactive oxygen species are implicated .

Q. How is this compound utilized in glycosylation studies to probe RNA folding mechanisms?

The compound serves as a precursor for synthesizing arabinose-containing nucleotides. Researchers employ:

  • Chemical Glycosylation : To modify RNA nucleosides and study backbone flexibility.
  • Thermodynamic Profiling : Using UV melting curves or isothermal titration calorimetry (ITC) to assess RNA stability post-modification .

Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve arabinopyranose and arabinofuranose isomers .
  • Toxicity Screening : Combine high-content imaging with transcriptomic profiling to identify off-target effects .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/TLC data in open repositories .

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